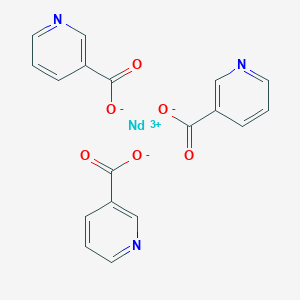
Neodymium nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a rare earth metal complex of nicotinic acid that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of neodymium nicotinate is not well understood. However, it is believed to exert its effects through the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the activity of pro-inflammatory enzymes and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. It has also been shown to induce cell death in cancer cells, suggesting potential anti-cancer activity.
Biochemical and Physiological Effects
Neodymium nicotinate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory diseases and cancer. It has also been shown to improve plant growth and yield, suggesting potential applications in agriculture. Furthermore, it exhibits magnetic and optical properties, making it useful in industry.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using neodymium nicotinate in lab experiments is its potential for multiple applications. It can be used in various fields, including medicine, agriculture, and industry. Another advantage is its ability to modulate various signaling pathways, which may make it useful for studying the mechanisms of disease and potential therapeutic targets. However, one limitation is its cost, as it is a rare earth metal complex. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of neodymium nicotinate. One potential direction is to further investigate its anti-inflammatory and antioxidant properties, as well as its potential applications in cancer treatment. Another direction is to explore its applications in agriculture, particularly in improving plant growth and yield. Furthermore, its magnetic and optical properties may have implications for the development of new materials in industry. Overall, further research is needed to fully understand the potential of neodymium nicotinate in various fields.
Synthesemethoden
Neodymium nicotinate can be synthesized through various methods, including the reaction of neodymium oxide with nicotinic acid in the presence of water or methanol. The reaction can be carried out under reflux conditions, and the product can be obtained through filtration and drying. Another method involves the reaction of neodymium chloride with nicotinic acid in the presence of sodium hydroxide. The product can be obtained through precipitation and filtration.
Wissenschaftliche Forschungsanwendungen
Neodymium nicotinate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. In agriculture, it has been studied for its ability to improve plant growth and yield. In industry, it has been explored for its magnetic and optical properties.
Eigenschaften
CAS-Nummer |
16512-00-8 |
|---|---|
Produktname |
Neodymium nicotinate |
Molekularformel |
C18H12N3NdO6 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
neodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Nd/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI-Schlüssel |
SMPBKCQWNWTBQU-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |
Andere CAS-Nummern |
16512-00-8 |
Synonyme |
Trinicotinic acid neodymium(III) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



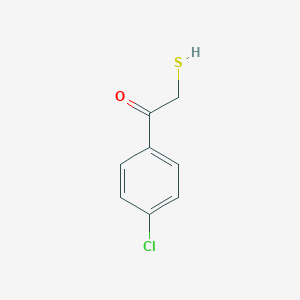
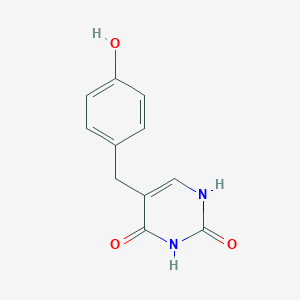
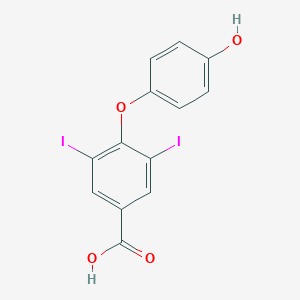
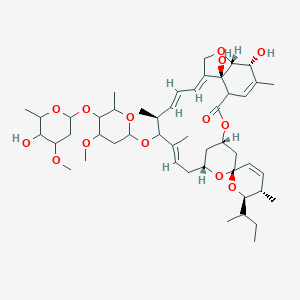
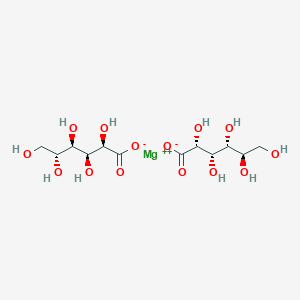
![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
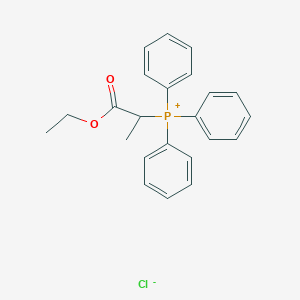
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
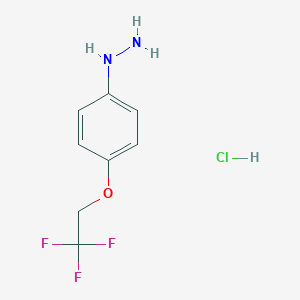
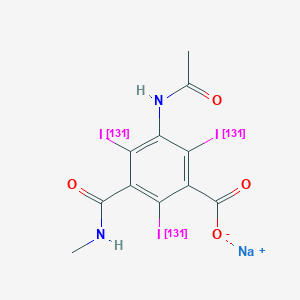
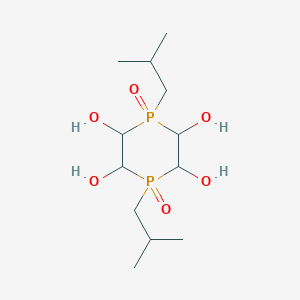
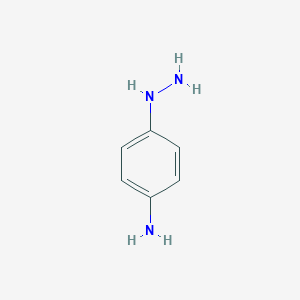
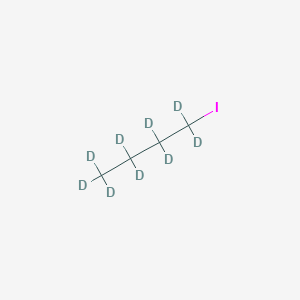
![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)